molecular formula C7H9N3O3S B11023344 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide

2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide

Cat. No.: B11023344
M. Wt: 215.23 g/mol
InChI Key: CCAOSTVRUDNJSB-UHFFFAOYSA-N
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Description

2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide typically involves the reaction of 2-methylpropanamide with 5-nitro-1,3-thiazole. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to increase yield and reduce production time. The process may also include purification steps such as crystallization or distillation to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pesticides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring can also interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the nitro group. This combination of functional groups gives it distinct chemical and biological properties compared to other thiazole derivatives.

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

2-methyl-N-(5-nitro-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C7H9N3O3S/c1-4(2)6(11)9-7-8-3-5(14-7)10(12)13/h3-4H,1-2H3,(H,8,9,11)

InChI Key

CCAOSTVRUDNJSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=NC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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